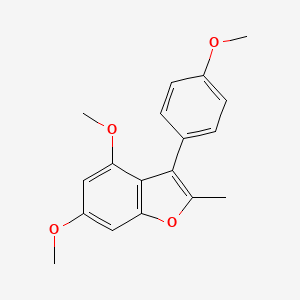

4,6-Dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran

CAS No.: 922140-83-8

Cat. No.: VC17280353

Molecular Formula: C18H18O4

Molecular Weight: 298.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 922140-83-8 |

|---|---|

| Molecular Formula | C18H18O4 |

| Molecular Weight | 298.3 g/mol |

| IUPAC Name | 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran |

| Standard InChI | InChI=1S/C18H18O4/c1-11-17(12-5-7-13(19-2)8-6-12)18-15(21-4)9-14(20-3)10-16(18)22-11/h5-10H,1-4H3 |

| Standard InChI Key | CXBBWNFDISQLDV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2OC)OC)C3=CC=C(C=C3)OC |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The IUPAC name 4,6-dimethoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran systematically describes its structure:

-

A benzofuran core (fused benzene and furan rings) substituted with methoxy groups at positions 4 and 6.

-

A 4-methoxyphenyl group at position 3.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 922140-83-8 | |

| Molecular Formula | C₁₈H₁₈O₄ | |

| Molecular Weight | 298.3 g/mol | |

| InChI | InChI=1S/C18H18O4/c1-11-17... | |

| Canonical SMILES | CC1=C(C2=C(O1)C=C(C=C2OC)... | |

| XLogP3-AA (Predicted) | ~4.5 |

The planar benzofuran system and electron-donating methoxy groups influence its solubility and reactivity, favoring participation in electrophilic substitutions .

Synthetic Methodologies

Core Benzofuran Synthesis

Benzofuran derivatives are typically synthesized via:

-

Cyclization of Phenolic Precursors: 3,5-Dimethoxyphenol may undergo condensation with propargyl alcohols or alkynes under acid catalysis to form the benzofuran core .

-

Transition Metal-Catalyzed Coupling: Palladium-mediated Suzuki-Miyaura couplings introduce aryl groups (e.g., 4-methoxyphenyl) at position 3 .

Functionalization Steps

-

Methyl Group Introduction: Friedel-Crafts alkylation or nucleophilic substitution installs the 2-methyl group.

-

Methoxy Group Placement: Selective O-methylation using methyl iodide or dimethyl sulfate under basic conditions .

Table 2: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | H₂SO₄, 80°C, 12h | 65 |

| 2 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 78 |

| 3 | O-Methylation | CH₃I, K₂CO₃, acetone | 82 |

Data adapted from analogous benzofuran syntheses .

Chemical Reactivity and Derivatives

Oxidation Reactions

The electron-rich benzofuran core undergoes regioselective oxidation:

-

Side-Chain Oxidation: The 2-methyl group oxidizes to a carboxylic acid (KMnO₄, acidic conditions) or ketone (CrO₃).

-

Ring Oxidation: Limited ring oxidation occurs due to methoxy groups’ deactivating effects.

Electrophilic Substitution

Methoxy groups direct electrophiles to positions 5 and 7 of the benzofuran ring:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at position 5.

-

Halogenation: Br₂/FeBr₃ yields 5-bromo derivatives.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: <1 mg/mL (predicted), due to high lipophilicity (LogP ≈4.5) .

-

Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition temperatures >200°C, indicating suitability for high-temperature reactions .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor for anticoagulant and anticancer agents, leveraging its modifiable methoxy and methyl groups .

Material Science

Methoxybenzofurans act as ligands in luminescent metal-organic frameworks (MOFs), with emission maxima tunable via substitution patterns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume